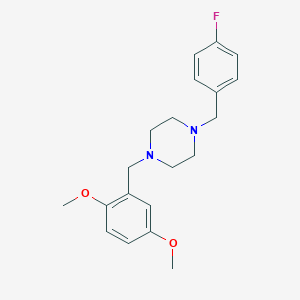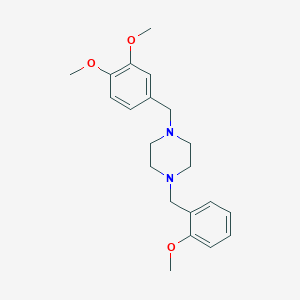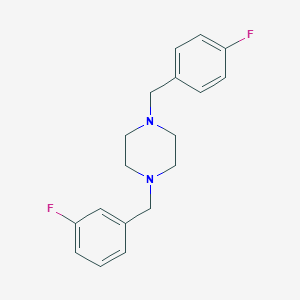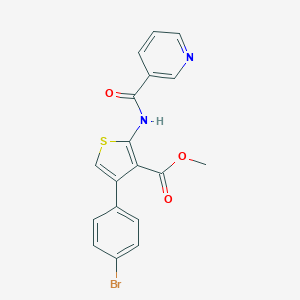
METHYL 4-(4-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-(4-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a bromophenyl group, a pyridylcarbonyl group, and a thiophenecarboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BROMOPHENYL)-2-(PYRIDINE-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Bromophenyl Intermediate: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Coupling with Pyridylcarbonyl Group: The pyridylcarbonyl group is coupled with the bromophenyl intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Introduction of the Thiophenecarboxylate Moiety: The thiophenecarboxylate group is introduced through a nucleophilic substitution reaction, where the thiophene ring is activated by a suitable leaving group, such as a halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.
Propiedades
Fórmula molecular |
C18H13BrN2O3S |
|---|---|
Peso molecular |
417.3 g/mol |
Nombre IUPAC |
methyl 4-(4-bromophenyl)-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H13BrN2O3S/c1-24-18(23)15-14(11-4-6-13(19)7-5-11)10-25-17(15)21-16(22)12-3-2-8-20-9-12/h2-10H,1H3,(H,21,22) |
Clave InChI |
DPURAQKPCCEKQN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3=CN=CC=C3 |
SMILES canónico |
COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)NC(=O)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


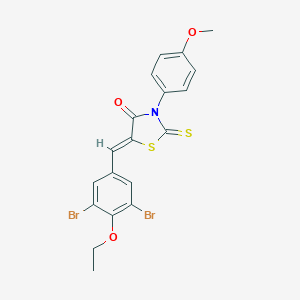
![3-[(5-Chloro-2,4-dimethoxyanilino)methyl]-5-(3,4-diethoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B329259.png)
![5-(3,4-Diethoxybenzylidene)-3-[(2-fluoroanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B329260.png)

![1-[4-(Trifluoromethyl)benzyl]-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B329264.png)
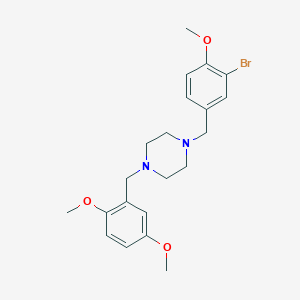
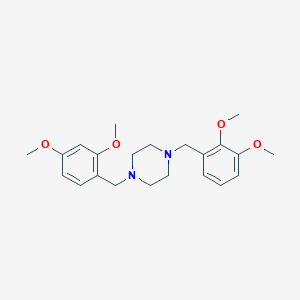
![1-[(4-Chlorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B329269.png)
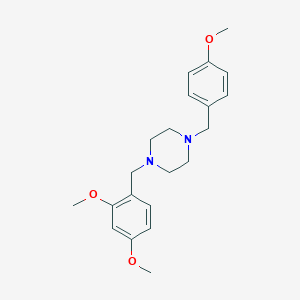
![1,4-Bis[(2,3-dimethoxyphenyl)methyl]piperazine](/img/structure/B329271.png)
